
Bis(4-methylsulfanylphenyl)methanone
描述
Bis(4-methylsulfanylphenyl)methanone: is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules.
准备方法
The synthesis of bis(4-methylsulfanylphenyl)methanone and related compounds often involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. One common approach is the use of Lawesson’s Reagent . Industrial production methods typically involve the use of 4-toluene sulfonyl chloride as a starting material, followed by a reduction reaction with sodium sulfite in an alkali aqueous solution to generate sodium 4-methyl benzene sulfinate. This intermediate then undergoes a methylation reaction with chloromethane .
化学反应分析
Bis(4-methylsulfanylphenyl)methanone participates in a variety of chemical reactions, primarily due to the reactivity of its sulfur-containing functional groups. These reactions include:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiols.
Nucleophilic Substitution: The methylsulfanyl groups can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, and thiols.
科学研究应用
Bis(4-methylsulfanylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing organic compounds.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic and spatial configurations.
Biology and Medicine:
作用机制
The mechanism by which bis(4-methylsulfanylphenyl)methanone exerts its effects is primarily through its interaction with molecular targets via its sulfur-containing functional groups. These interactions can influence various molecular pathways, including those involved in oxidation-reduction reactions and nucleophilic substitution processes.
相似化合物的比较
Bis(4-methylsulfanylphenyl)methanone can be compared with other sulfur-containing aromatic compounds, such as:
- Bis(phenylsulfonyl)methane
- 4-methylsulfonyl methylbenzene
- 4-bromophenyl methyl sulfone
What sets this compound apart is its specific structural configuration, which provides unique electronic and spatial properties that are not present in the other compounds .
属性
IUPAC Name |
bis(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAQUSSQDJCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303087 | |
| Record name | bis(4-methylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63084-99-1 | |
| Record name | Bis[4-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 156568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC156568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-methylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
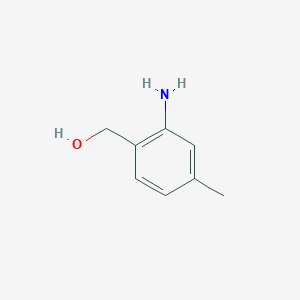
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)


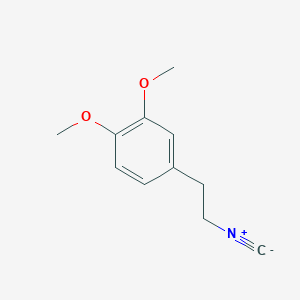


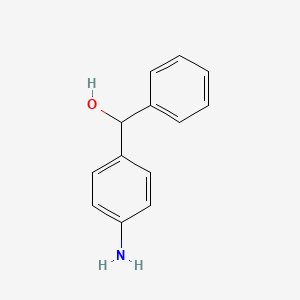
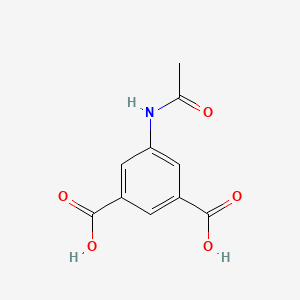
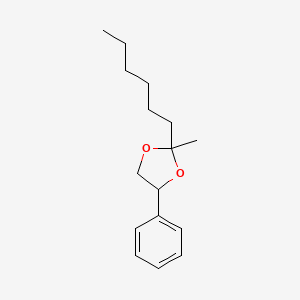
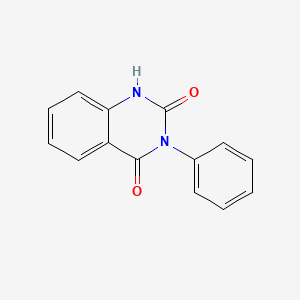
![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)


